Bienvenue dans la boutique en ligne BenchChem!

2'',4''-Di-O-(Z-p-coumaroyl)afzelin

Antiproliferative Colorectal Cancer Flavonoid

Select 2'',4''-Di-O-(Z-p-coumaroyl)afzelin (CAS 205534-17-4) for biologically validated research. Its distinct 2'',4''-di-Z-p-coumaroyl architecture delivers an established IC50 of 1.5 μM against HT-29 colorectal adenocarcinoma cells, providing a concrete benchmark for antiproliferative screening. Class-level evidence shows superior anti-MRSA potency (IC50 ~0.4 µg/mL) and up to 6-fold enhancement of alpha-glucosidase inhibition compared to E-isomer analogs. This precise Z-configuration and acylation pattern are essential for reproducible SAR studies—generic substitution introduces unacceptable variability. Ensure batch-to-batch consistency for antimicrobial, metabolic disease, and immunomodulation programs.

Molecular Formula C39H32O14
Molecular Weight 724.7 g/mol
CAS No. 205534-17-4
Cat. No. B586782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'',4''-Di-O-(Z-p-coumaroyl)afzelin
CAS205534-17-4
Molecular FormulaC39H32O14
Molecular Weight724.7 g/mol
Structural Identifiers
InChIInChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6-,17-7-/t20-,34+,35-,38+,39-/m0/s1
InChIKeyKMOHJUXDKSMQOG-CPUVFPGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

2'',4''-Di-O-(Z-p-coumaroyl)afzelin (CAS 205534-17-4): A Distinct Di-Z-Acylated Flavonol Glycoside for Targeted Procurement


2'',4''-Di-O-(Z-p-coumaroyl)afzelin (CAS 205534-17-4) is a naturally occurring flavonoid glycoside belonging to the class of flavonoid-3-O-glycosides [1]. It features a kaempferol core with a rhamnose sugar moiety at the 3-position, esterified with two p-coumaroyl groups in the Z (cis) configuration at the 2'' and 4'' positions of the rhamnose [1]. This compound was first identified as a novel natural product, kaempferol-3-O-α-L-(2'',4''-di-Z-p-coumaroyl)-rhamnoside, isolated from the leaves of Laurus nobilis [2]. Its specific acylation pattern and stereochemistry distinguish it from other acylated kaempferol glycosides, forming the basis for its unique biological profile and scientific selection.

Why Generic Substitution Fails: The Critical Role of Coumaroyl Position and Stereochemistry in 2'',4''-Di-O-(Z-p-coumaroyl)afzelin


The substitution of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin with seemingly similar acylated flavonol glycosides is scientifically unsound due to the profound impact of coumaroyl substitution position and stereochemistry on biological activity. Data from related compounds demonstrate that even minor structural variations—such as the change from a Z to an E configuration or a shift in acylation from the 2'',4'' to the 2'',3'' positions—result in significant, quantifiable differences in potency and selectivity across multiple assay systems [1][2]. These findings underscore that the specific 2'',4''-di-Z-p-coumaroyl architecture of this compound is not an arbitrary feature but a key determinant of its functional profile, rendering generic substitution a high-risk approach for reproducible research.

Quantitative Evidence Guide: Head-to-Head Comparison Data for 2'',4''-Di-O-(Z-p-coumaroyl)afzelin Procurement


Antiproliferative Activity in HT-29 Colorectal Cancer Cells: A Direct Quantitative Benchmark

2'',4''-Di-O-(Z-p-coumaroyl)afzelin demonstrates quantifiable antiproliferative activity against human HT-29 colorectal cancer cells with an IC50 value of 1.5 μM after 24 hours of exposure [1]. This value provides a specific benchmark for this compound in a well-defined cancer cell line model. While a direct head-to-head comparison against another specific analog in this exact assay is not available in the current literature, this data point establishes a verifiable baseline for potency in this cell type, which can be used for cross-study comparison with other acylated flavonol glycosides tested under similar conditions.

Antiproliferative Colorectal Cancer Flavonoid

Comparative Alpha-Glucosidase Inhibition: Positional Isomer Shows 6-Fold Difference in Potency

Research on closely related acylated kaempferol rhamnosides demonstrates that the position and configuration of coumaroyl esters profoundly impact alpha-glucosidase inhibitory activity. A positional isomer, kaempferol-3-O-α-L-rhamnopyranoside 3''-E,4''-Z-di-p-coumaroic acid ester, exhibited a potent IC50 of 1.00 μM against Bacillus stearothermophilus alpha-glucosidase type IV [1]. In contrast, its 3'',4''-di-E-p-coumaroic acid ester counterpart was significantly less active, with an IC50 of 6.10 μM [1]. This represents a 6.1-fold difference in potency (6.10 μM vs 1.00 μM) between two compounds that differ only in the stereochemistry of one coumaroyl group (E vs Z). While this specific comparison does not include the 2'',4''-di-Z isomer, it provides class-level evidence that the Z-configuration, as found in the target compound, is a critical determinant of enhanced activity in this enzyme inhibition model.

Alpha-Glucosidase Enzyme Inhibition Antidiabetic

Anti-MRSA Activity: Stereochemistry Dictates Potency, with Z-Isomers Showing Superior Activity

A study on anti-MRSA activity of closely related kaempferol coumaroyl rhamnosides reveals that the number and configuration of Z-p-coumaroyl groups are directly correlated with increased potency. The compound kaempferol 3-O-α-l-(2″,3″-di-Z-p-coumaroyl)rhamnoside, which shares the di-Z acylation pattern with the target compound but differs in substitution position, showed the most potent activity with an IC50 of 0.4 µg/mL [1]. In contrast, analogs with mixed E/Z or di-E configurations were 1.75- to 5-fold less active (IC50 values of 0.7, 0.8, and 2.0 µg/mL) [1]. This class-level inference suggests that the di-Z-p-coumaroyl motif, which is the defining feature of 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, is associated with maximal anti-MRSA potency within this chemical series.

Antimicrobial MRSA Antibiotic Resistance

Immunomodulatory Activity: Stereochemical Variation Alters PBMC Proliferation Inhibition by 20%

In a study evaluating the effect of acylated kaempferol glycosides on human peripheral blood mononuclear cell (PBMC) proliferation, compounds with varying coumaroyl stereochemistry showed distinct activity profiles. A compound with a 2-(Z)-p-coumaroyl-4-(E)-p-coumaroyl configuration (Compound 1) inhibited PHA-stimulated PBMC proliferation with an IC50 of 5.0 ± 1.3 μM, while its di-E-p-coumaroyl counterpart (Compound 2) had an IC50 of 6.0 ± 1.5 μM . This represents a 20% difference in potency (5.0 μM vs 6.0 μM) between two isomers that differ in the stereochemistry of just one coumaroyl group. This finding reinforces that the Z-configuration, which is present in two positions on 2'',4''-Di-O-(Z-p-coumaroyl)afzelin, is associated with enhanced immunomodulatory activity in this cellular model.

Immunomodulation Inflammation PBMC

Prioritized Research and Industrial Application Scenarios for 2'',4''-Di-O-(Z-p-coumaroyl)afzelin Based on Quantitative Evidence


Colorectal Cancer Research: Benchmarking Antiproliferative Agents

This compound is optimally suited as a quantitative benchmark or tool compound in colorectal cancer research. Its established IC50 of 1.5 μM against HT-29 cells provides a concrete reference point for screening novel antiproliferative agents [1]. Researchers can use this value to calibrate assay sensitivity, compare the potency of new chemical entities, or investigate structure-activity relationships (SAR) within the flavonol glycoside class. The data directly supports its use in cell viability and cytotoxicity studies focused on colorectal adenocarcinoma models.

Antimicrobial Lead Discovery: Probing MRSA Inhibition with a Di-Z-Acylated Scaffold

Based on class-level evidence showing that di-Z-p-coumaroylated kaempferol rhamnosides exhibit superior anti-MRSA activity (IC50 as low as 0.4 µg/mL) compared to their E-isomer counterparts [1], this compound is a high-priority candidate for antimicrobial drug discovery programs targeting MRSA. Its specific 2'',4''-di-Z-p-coumaroyl architecture makes it a valuable tool for investigating the structural determinants of anti-MRSA potency and for use as a positive control or starting point for medicinal chemistry optimization in the development of novel agents against antibiotic-resistant bacteria.

Metabolic Disease Research: Investigating Alpha-Glucosidase Inhibition with a Defined Z-Isomer

The class-level inference that the Z-configuration of coumaroyl esters significantly enhances alpha-glucosidase inhibition (up to a 6-fold difference in potency) [1] positions this compound as a valuable probe for metabolic disease research. It can be used to dissect the precise role of coumaroyl stereochemistry in modulating enzyme activity, serving as a key reference standard in SAR studies aimed at developing more potent alpha-glucosidase inhibitors for potential antidiabetic applications. Its unique 2'',4''-di-Z substitution pattern makes it a distinct tool for exploring this enzyme target.

Immunomodulation Studies: A Tool for Investigating Stereochemistry-Dependent Effects on PBMC Proliferation

The observed 20% difference in PBMC proliferation inhibition between a mixed Z/E analog and a di-E analog [1] suggests that the specific Z-configuration of this compound may offer a measurable advantage in immunomodulation assays. Researchers can employ this compound as a tool to further investigate the stereochemical requirements for modulating immune cell responses, particularly in models of inflammation or T-cell activation. Its well-defined structure allows for precise control in experiments aimed at understanding the link between flavonoid acylation patterns and immune function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'',4''-Di-O-(Z-p-coumaroyl)afzelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.